Undecanoic acid, 11-(dimethylamino)-
Description
Contextualization within Organic Synthesis and Chemical Biology Research
Rationale for Comprehensive Academic Investigation of Undecanoic acid, 11-(dimethylamino)-
A clear and established rationale for a comprehensive academic investigation specifically into Undecanoic acid, 11-(dimethylamino)- is not apparent from the existing body of scientific publications. Generally, fatty acid derivatives with tertiary amine functionalities can be of interest for their potential as catalysts, pH-responsive molecules, or precursors to quaternary ammonium (B1175870) compounds with surfactant or antimicrobial properties. However, dedicated research programs or a significant number of studies focusing on this particular molecule have not been identified.
Scope and Research Trajectories for Undecanoic acid, 11-(dimethylamino)-
The potential research trajectories for Undecanoic acid, 11-(dimethylamino)- are, at present, speculative due to the lack of foundational research. Future investigations could potentially explore its utility in areas such as:
Surface Modification: The presence of a terminal amino group and a carboxylic acid allows for its potential use in modifying surfaces to alter properties like hydrophobicity or to introduce reactive sites.
Surfactant Properties: As an amphiphilic molecule, its potential as a surfactant or in the formation of micelles and vesicles could be a subject of study.
Drug Delivery: Long-chain functionalized lipids are sometimes explored as components of drug delivery systems.
Without dedicated studies, these remain as potential avenues for future research rather than established trajectories.
Chemical and Physical Properties
Below is a table summarizing the known properties of Undecanoic acid, 11-(dimethylamino)-.
| Property | Value |
| CAS Number | 2091-23-8 |
| Molecular Formula | C13H27NO2 |
| Molecular Weight | 229.36 g/mol |
| Melting Point | 65-66 °C google.com |
This data is sourced from chemical supplier databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2091-23-8 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
11-(dimethylamino)undecanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13(15)16/h3-12H2,1-2H3,(H,15,16) |
InChI Key |
QYJPYHNJKXLXHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Undecanoic Acid, 11 Dimethylamino
Retrosynthetic Analysis of Undecanoic acid, 11-(dimethylamino)-
A logical retrosynthetic analysis of Undecanoic acid, 11-(dimethylamino)- suggests that the target molecule can be derived from a simpler precursor, 11-aminoundecanoic acid. The key disconnection lies in the carbon-nitrogen bonds of the dimethylamino group. This leads to the identification of 11-aminoundecanoic acid as a primary synthetic precursor.
Further retrosynthesis of 11-aminoundecanoic acid points towards 11-bromoundecanoic acid, which can be synthesized from 10-undecenoic acid. This unsaturated fatty acid is readily available from the pyrolysis of castor oil, a renewable feedstock. This retrosynthetic pathway highlights a potentially sustainable route to the target compound, originating from a natural resource.
Novel Synthetic Pathways for Undecanoic acid, 11-(dimethylamino)-
The synthesis of Undecanoic acid, 11-(dimethylamino)- can be achieved by the N,N-dimethylation of 11-aminoundecanoic acid. Several methods are available for this transformation, with the Eschweiler-Clarke reaction being a prominent and effective choice. mdpi.comwikipedia.org This reaction utilizes formic acid and formaldehyde (B43269) to methylate primary and secondary amines, ceasing at the tertiary amine stage and thus preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com
The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid. This process is repeated to achieve dimethylation. nrochemistry.com The Eschweiler-Clarke reaction is particularly suitable for the methylation of amino acids. mdpi.com
Alternative reductive amination procedures can also be employed. These methods often involve a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation in the presence of a suitable catalyst. organic-chemistry.org
The synthesis of Undecanoic acid, 11-(dimethylamino)- can be approached with green chemistry principles in mind. A significant aspect of this is the use of castor oil as a renewable starting material for the precursor 11-aminoundecanoic acid. youtube.com
In the N,N-dimethylation step, greener alternatives to traditional methods are being explored. For instance, the use of catalytic hydrogenation with a heterogeneous catalyst like ruthenium on carbon (Ru/C) and formaldehyde as the C1 source presents a more environmentally friendly option. nih.govacs.org Such catalysts can often be recovered and reused, minimizing waste. acs.org Additionally, performing N-alkylation reactions in aqueous media, potentially under microwave irradiation, can reduce the reliance on volatile organic solvents. rsc.orgresearchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent with the liberation of water as the only byproduct, is another elegant green approach for N-alkylation. rsc.orgnih.gov
Catalysis plays a crucial role in the efficient and selective synthesis of Undecanoic acid, 11-(dimethylamino)-. For the N,N-dimethylation of 11-aminoundecanoic acid via reductive amination, various catalytic systems have been developed. Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), offer advantages in terms of ease of separation and reusability. nih.govacs.orgchemrxiv.org
Homogeneous catalysts, including copper hydride (CuH) complexes, have also shown high activity and selectivity for the N-methylation of amines using formaldehyde under mild conditions. nih.govacs.org The development of catalysts that can operate under lower temperatures and pressures contributes to more energy-efficient and sustainable processes.
The following table summarizes various catalytic systems used for the N,N-dimethylation of primary amines, which are analogous to the synthesis of Undecanoic acid, 11-(dimethylamino)- from 11-aminoundecanoic acid.
| Catalyst | C1 Source | Reductant | Substrate Scope | Key Advantages |
| Ru/C | Formaldehyde | H₂ | Aromatic and aliphatic amines | Heterogeneous, reusable, good functional group compatibility nih.govacs.org |
| (CAAC)CuH | Paraformaldehyde | Phenylsilane | Aromatic and aliphatic amines | Homogeneous, high activity under mild conditions acs.org |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Primary and secondary amines, amino acids | No catalyst needed, avoids quaternary salt formation mdpi.comwikipedia.org |
| Pd/C | Paraformaldehyde/H₂ | H₂ | Quinolines | Selective N-methylation nih.gov |
A key challenge in the synthesis of Undecanoic acid, 11-(dimethylamino)- is the selective N,N-dimethylation of the terminal amino group in the presence of the carboxylic acid functionality. The Eschweiler-Clarke reaction is inherently chemoselective for the amine. mdpi.com Reductive amination methods are also generally selective for the amine over the carboxylic acid.
Process Intensification and Scalability in Undecanoic acid, 11-(dimethylamino)- Production
Process intensification aims to develop smaller, more efficient, and safer chemical processes. chemcopilot.commdpi.com For the production of Undecanoic acid, 11-(dimethylamino)-, several principles of process intensification can be applied. The use of continuous flow reactors for the N,N-dimethylation step can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for exothermic reactions. chemcopilot.com
Combining reaction and separation steps, such as in reactive distillation, could potentially streamline the process, although the feasibility would depend on the specific reaction kinetics and vapor-liquid equilibria of the components. The scalability of the synthesis is crucial for industrial production. The synthesis of the precursor, 11-aminoundecanoic acid, from castor oil is already an established industrial process. For the final N,N-dimethylation step, transitioning from batch to continuous processing can facilitate scalability and improve consistency.
Mechanistic Studies of Synthetic Reactions for Undecanoic acid, 11-(dimethylamino)-
Understanding the reaction mechanisms is vital for optimizing synthetic routes. The mechanism of the Eschweiler-Clarke reaction, a key method for synthesizing Undecanoic acid, 11-(dimethylamino)-, has been well-studied. mdpi.com It involves the initial formation of an amino alcohol from the reaction of the primary amine of 11-aminoundecanoic acid with formaldehyde. youtube.com This intermediate then dehydrates to form an iminium ion. nrochemistry.com
The formate (B1220265) ion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the monomethylated amine and releasing carbon dioxide. nrochemistry.com This process is the driving force for the reaction. youtube.com The resulting secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by another equivalent of formic acid to yield the final tertiary amine. mdpi.com A significant advantage of this mechanism is that the tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts. wikipedia.orgyoutube.com
Advanced Spectroscopic and Analytical Characterization of Undecanoic Acid, 11 Dimethylamino
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of "Undecanoic acid, 11-(dimethylamino)-". Both ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The ¹H NMR spectrum is expected to show characteristic signals for the long methylene (B1212753) chain, the protons adjacent to the carboxylic acid, the protons alpha to the nitrogen, and the N-methyl protons. Similarly, the ¹³C NMR spectrum will display signals for the carboxyl carbon, the methylene chain carbons, the carbon alpha to the nitrogen, and the N-methyl carbons. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the electron-donating nature of the dimethylamino group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Undecanoic acid, 11-(dimethylamino)-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (COOH) | ~11-12 (broad s, 1H) | ~179-181 |
| 2 (α-CH₂) | ~2.35 (t, 2H) | ~34-36 |
| 3 (β-CH₂) | ~1.63 (quint, 2H) | ~24-26 |
| 4-9 (-CH₂-) | ~1.2-1.4 (m) | ~29-30 |
| 10 (CH₂-N) | ~1.45 (m, 2H) | ~26-28 |
| 11 (CH₂-N) | ~2.2-2.3 (t, 2H) | ~58-60 |
| N(CH₃)₂ | ~2.2 (s, 6H) | ~45-47 |
Note: s = singlet, t = triplet, quint = quintet, m = multiplet. Predicted shifts are relative to TMS and can vary based on solvent and concentration.
To confirm the assignments from one-dimensional NMR, multidimensional techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. Cross-peaks would be expected between the proton at C-2 and C-3, and sequentially along the methylene chain to the protons at C-11. A cross-peak between the protons at C-10 and C-11 would also be anticipated. The N-methyl protons at ~2.2 ppm would appear as a singlet with no COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. For instance, the proton signal at ~2.35 ppm would correlate with the carbon signal at ~34-36 ppm (C-2), and the N-methyl proton signal at ~2.2 ppm would correlate with the carbon signal at ~45-47 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for confirming the connectivity of the entire molecule. Key expected correlations include:
The proton of the carboxylic acid (~11-12 ppm) showing correlations to C-1 (~179-181 ppm) and C-2 (~34-36 ppm).
The protons at C-2 showing correlations to C-1, C-3, and C-4.
The N-methyl protons (~2.2 ppm) showing a strong correlation to the carbon at position 11 (~58-60 ppm) and a weaker correlation to C-10 (~26-28 ppm).
While solution-state NMR is most common for this type of molecule, solid-state NMR (ssNMR) could provide valuable information about the crystalline form of "Undecanoic acid, 11-(dimethylamino)-". Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could be used to obtain high-resolution ¹³C spectra in the solid state, offering insights into polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of "Undecanoic acid, 11-(dimethylamino)-" through fragmentation analysis.
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. For "Undecanoic acid, 11-(dimethylamino)-" (C₁₃H₂₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
Interactive Data Table: Predicted HRMS Data for Undecanoic acid, 11-(dimethylamino)-
| Ion Formula | Calculated Exact Mass |
| [C₁₃H₂₇NO₂ + H]⁺ | 230.2115 |
| [C₁₃H₂₇NO₂ + Na]⁺ | 252.1934 |
Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺ at m/z 230.2) would provide detailed structural information through collision-induced dissociation (CID). The fragmentation of long-chain aliphatic amines is well-characterized, with the most prominent pathway being the cleavage of the C-C bond alpha to the nitrogen atom.
A major fragmentation pathway would involve the loss of the alkyl chain, leading to the formation of a stable iminium ion. Another common fragmentation for carboxylic acids is the loss of water.
Predicted Fragmentation Pathways:
Alpha-cleavage: The most favorable fragmentation is expected to be the cleavage of the C10-C11 bond, leading to the formation of a stable dimethylvinylammonium ion. This would likely result in a prominent peak.
Loss of Water: The protonated carboxylic acid can readily lose a molecule of water.
Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chain would also be expected, typically separated by 14 Da (the mass of a CH₂ group).
Interactive Data Table: Predicted Key MS/MS Fragments of [C₁₃H₂₇NO₂ + H]⁺
| m/z (predicted) | Proposed Fragment Structure/Loss |
| 212.19 | [M+H - H₂O]⁺ |
| 58.06 | [CH₂=N(CH₃)₂]⁺ (Iminium ion from alpha-cleavage) |
| Series of CnH2n+1 ions | Cleavage along the alkyl chain |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "Undecanoic acid, 11-(dimethylamino)-".
The IR spectrum would be dominated by strong absorptions corresponding to the O-H and C=O stretching of the carboxylic acid group, as well as the C-H stretching and bending vibrations of the long alkyl chain. The C-N stretching of the dimethylamino group would also be present.
Raman spectroscopy would complement the IR data. The C-C stretching modes of the alkyl chain are typically strong in the Raman spectrum. The C=O stretch is also Raman active.
Interactive Data Table: Predicted Vibrational Frequencies for Undecanoic acid, 11-(dimethylamino)-
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |
| Carboxylic Acid C=O | 1700-1725 | 1700-1725 | Stretching |
| Alkyl C-H | 2850-2960 | 2850-2960 | Stretching |
| Alkyl CH₂ | ~1465 | ~1465 | Bending (Scissoring) |
| Alkyl CH₃ | ~1375, ~1450 | ~1375, ~1450 | Bending |
| C-N | 1000-1250 | 1000-1250 | Stretching |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For "Undecanoic acid, 11-(dimethylamino)-", the FT-IR spectrum is expected to be dominated by the characteristic vibrations of the carboxylic acid group, the long alkyl chain, and the terminal tertiary amine.
The most prominent feature would be the broad O-H stretching vibration from the carboxylic acid's hydroxyl group, typically appearing in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would present a strong, sharp absorption band around 1710-1680 cm⁻¹.
The long undecyl chain will give rise to several characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups are expected to appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding bending (scissoring) vibration is typically observed near 1465 cm⁻¹. The C-N stretching vibration of the tertiary dimethylamino group is expected to be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹, though it may be weak and coupled with other vibrations.
Table 1: Predicted FT-IR Spectral Data for Undecanoic acid, 11-(dimethylamino)-
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 2925 | C-H asymmetric stretch | Alkyl Chain (CH₂) | Strong |
| 2855 | C-H symmetric stretch | Alkyl Chain (CH₂) | Strong |
| 1710-1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1465 | C-H bend (scissoring) | Alkyl Chain (CH₂) | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and skeletal vibrations. The Raman spectrum of "Undecanoic acid, 11-(dimethylamino)-" would be characterized by strong signals from the C-H bonds of the alkyl chain. The symmetric and asymmetric C-H stretching vibrations of the methylene groups would appear in the 3000-2800 cm⁻¹ region. The C-C skeletal vibrations of the long alkyl chain would give rise to a series of bands in the 1200-800 cm⁻¹ region, often referred to as the "accordion mode," the frequency of which can be correlated with the chain length.
The C=O stretch of the carboxylic acid, while strong in the IR spectrum, is typically weaker in the Raman spectrum. The C-N stretching of the dimethylamino group would also be present but may be weak and difficult to assign definitively without comparative spectra. One of the key advantages of Raman spectroscopy is its low interference from water, which can be beneficial if the sample is analyzed in an aqueous environment.
Table 2: Predicted Raman Spectral Data for Undecanoic acid, 11-(dimethylamino)-
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 3000-2800 | C-H stretches | Alkyl Chain (CH₂) | Strong |
| 1450 | C-H bend | Alkyl Chain (CH₂) | Medium |
| 1300 | C-H wag | Alkyl Chain (CH₂) | Medium |
| 1200-800 | C-C skeletal modes | Alkyl Chain | Medium |
X-ray Crystallography for Crystalline State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For "Undecanoic acid, 11-(dimethylamino)-", obtaining a single crystal of suitable quality would be the first and often most challenging step. researchgate.net If successful, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure would likely reveal how the molecules pack in the solid state, influenced by hydrogen bonding between the carboxylic acid groups (forming dimers or chains) and potential weaker interactions involving the dimethylamino groups. The long alkyl chains would likely align in a parallel fashion to maximize van der Waals forces. Key parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information is crucial for understanding the material's physical properties and for computational modeling.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of "Undecanoic acid, 11-(dimethylamino)-" and for separating it from any impurities or in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the polar nature and low volatility of amino acids, derivatization is typically required prior to GC analysis to convert the analyte into a more volatile and thermally stable form. ua.pt Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents followed by acylation.
Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity column. The retention time would be characteristic of the derivatized compound under specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound. The fragmentation pattern in the mass spectrum is key to its identification. For a derivatized N,N-dimethylaminoalkanoic acid, characteristic fragments would arise from cleavage of the alkyl chain and fragmentation of the derivatized carboxyl and amino groups. The molecular ion peak, if present, would confirm the molecular weight of the derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS, such as underivatized amino acids. researchgate.netrestek.comsciex.comacs.orgnih.gov Reversed-phase liquid chromatography (RPLC) would be a suitable method for the separation of "Undecanoic acid, 11-(dimethylamino)-". A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid to improve peak shape and ionization efficiency.
The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, would detect the compound as it elutes from the column. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for quantitative analysis using multiple reaction monitoring (MRM). In an MS/MS experiment, the parent ion is selected and fragmented to produce characteristic daughter ions.
Table 3: Predicted LC-MS/MS Parameters for Undecanoic acid, 11-(dimethylamino)-
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 230.22 (for [M+H]⁺) |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wustl.edu For "Undecanoic acid, 11-(dimethylamino)-", with the chemical formula C₁₃H₂₇NO₂, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition via combustion analysis provides a crucial verification of the compound's purity and stoichiometry. The experimentally determined percentages of C, H, and N should agree with the theoretical values within a narrow margin of error (typically ±0.4%) for the sample to be considered pure. amanote.com
Table 4: Theoretical Elemental Composition of Undecanoic acid, 11-(dimethylamino)- (C₁₃H₂₇NO₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 13 | 156.13 | 68.08% |
| Hydrogen | H | 1.01 | 27 | 27.27 | 11.90% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.11% |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.96% |
| Total | | | | 229.41 | 100.00% |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Undecanoic acid, 11-(dimethylamino)- |
Chemical Reactivity and Reaction Mechanisms of Undecanoic Acid, 11 Dimethylamino
Reactivity of the Carboxylic Acid Moiety in Undecanoic acid, 11-(dimethylamino)-
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, reduction, and oxidation.
Esterification and Amidation Reactions
Esterification is a common reaction of carboxylic acids, and Undecanoic acid, 11-(dimethylamino)- can be readily converted to its corresponding esters. This transformation is typically acid-catalyzed, involving the reaction of the carboxylic acid with an alcohol. However, the presence of the basic tertiary amine can complicate standard acid-catalyzed esterification by protonation of the amine. Therefore, alternative methods are often employed for the esterification of amino acids. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org Another approach is the in-situ formation of an activated ester, for example, with N,N'-carbonyldiimidazole (CDI), which then reacts with the alcohol. nih.gov
The general mechanism for DCC/DMAP-catalyzed esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by DMAP, to yield the ester and dicyclohexylurea as a byproduct.
Amidation reactions of Undecanoic acid, 11-(dimethylamino)- with primary or secondary amines produce the corresponding amides. Similar to esterification, the direct thermal condensation of the carboxylic acid with an amine is possible but often requires high temperatures. More commonly, coupling agents are used to facilitate the reaction under milder conditions. Reagents like dimethylsulfamoyl chloride in the presence of N,N-dimethylamines can efficiently mediate the amidation between carboxylic acids and amines. researchgate.net The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol, DCC, DMAP, in an organic solvent at 0°C to room temperature. acs.orgresearchgate.net | 11-(dimethylamino)undecanoate ester |
| Amidation | Amine, DCC/DMAP or other coupling agents, in an organic solvent at room temperature. | N-substituted 11-(dimethylamino)undecanamide |
Reduction and Oxidation Pathways
The reduction of the carboxylic acid moiety in Undecanoic acid, 11-(dimethylamino)- yields 11-(dimethylamino)undecan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. britannica.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. The presence of the tertiary amine is generally compatible with this reducing agent, although careful control of the reaction conditions is necessary to avoid side reactions. Alternative methods, such as catalytic hydrogenation, can also be employed, though they may require harsher conditions for the reduction of a carboxylic acid. britannica.com
Oxidative decarboxylation represents an oxidation pathway for carboxylic acids, leading to the formation of an alkene with one less carbon atom. While this reaction is known for certain carboxylic acids, its applicability to Undecanoic acid, 11-(dimethylamino)- would depend on the specific reagents and conditions used.
Reactivity of the Tertiary Amine Moiety in Undecanoic acid, 11-(dimethylamino)-
The tertiary amine group in Undecanoic acid, 11-(dimethylamino)- is characterized by its basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom.
Quaternization Reactions
The tertiary amine can readily undergo quaternization by reacting with alkyl halides. This Sɴ2 reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk The rate and success of this reaction are influenced by the nature of the alkyl halide and the solvent. The resulting quaternary ammonium compounds have distinct properties, including increased water solubility and, in some cases, antimicrobial activity. nih.gov
| Reactant | Product |
| Undecanoic acid, 11-(dimethylamino)- | 11-(trialkylammonio)undecanoate (inner salt) |
| Methyl iodide | 11-(trimethylammonio)undecanoate iodide |
| Ethyl bromide | 11-(diethylmethylammonio)undecanoate bromide |
Nucleophilic and Electrophilic Reactivity
The nucleophilicity of the tertiary amine in Undecanoic acid, 11-(dimethylamino)- allows it to react with a variety of electrophiles. chemguide.co.uk Besides alkyl halides, these can include acyl chlorides, anhydrides, and other activated carbonyl compounds. The nucleophilicity of tertiary amines is generally higher than that of primary or secondary amines in aprotic solvents, although steric hindrance can play a significant role. masterorganicchemistry.comfiveable.me
The nitrogen atom of the tertiary amine can also be oxidized. For instance, reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid can lead to the formation of an N-oxide . The oxidation of N,N-dimethylaniline to its N-oxide is a well-studied example that provides a model for the potential oxidation of the dimethylamino group in this molecule. nih.gov
Intramolecular and Intermolecular Interactions in Undecanoic acid, 11-(dimethylamino)-
The presence of both an acidic carboxylic acid group and a basic tertiary amine group within the same molecule allows for the possibility of forming a zwitterion or inner salt under certain pH conditions. In this form, the carboxylic acid is deprotonated to a carboxylate anion, and the tertiary amine is protonated to a quaternary ammonium cation.
Intramolecular interactions in such a molecule could involve hydrogen bonding between the protonated amine (if it were a primary or secondary amine) and the carboxylate group. However, with a tertiary amine, direct intramolecular hydrogen bonding involving the nitrogen is not possible. The conformation of the long alkyl chain will be influenced by a balance of hydrophobic interactions and electrostatic interactions between the charged ends in the zwitterionic form.
Kinetic and Thermodynamic Studies of Reactions Involving Undecanoic acid, 11-(dimethylamino)-
The unique structure of Undecanoic acid, 11-(dimethylamino)-, which combines a long hydrocarbon chain characteristic of a fatty acid with a tertiary amine group at the terminus, suggests a complex reactivity profile. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the dimethylamino group can participate in acid-base reactions, quaternization, and potentially act as a catalyst. The interplay between these two functional groups, separated by a ten-carbon aliphatic chain, could lead to intramolecular interactions or distinct reactivity patterns that are not simply an aggregate of the individual functionalities.
However, without specific experimental studies, any discussion of the kinetic and thermodynamic parameters would be purely speculative. Detailed research, including calorimetric studies, spectroscopic analysis of reaction progress, and computational modeling, would be required to elucidate the precise energetic and mechanistic pathways of its reactions. Such studies would provide valuable data on transition state energies, reaction coordinate diagrams, and the influence of solvent and temperature on reaction outcomes.
Currently, there are no publicly accessible databases or research articles that provide the specific data tables necessary to detail the kinetic and thermodynamic properties of reactions involving Undecanoic acid, 11-(dimethylamino)-. Future research in this area would be invaluable to the fields of organic synthesis, materials science, and biochemistry where bifunctional molecules of this nature are of growing interest.
Derivatives and Functionalization of Undecanoic Acid, 11 Dimethylamino
Synthesis of Ester Derivatives of Undecanoic acid, 11-(dimethylamino)-
The synthesis of ester derivatives from Undecanoic acid, 11-(dimethylamino)- is a fundamental transformation that masks the polar carboxylic acid group, thereby altering the compound's physicochemical properties, such as solubility and lipophilicity. Standard esterification methods can be employed, with the choice of catalyst and reaction conditions being crucial to achieve high yields and purity.
One of the most common methods for the synthesis of simple alkyl esters, such as methyl or ethyl esters, is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by the removal of water as it is formed. For instance, the synthesis of methyl 11-(dimethylamino)undecanoate would involve heating Undecanoic acid, 11-(dimethylamino)- with methanol (B129727) and a catalytic amount of sulfuric acid.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be utilized. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an ester bond between the carboxylic acid and an alcohol at room temperature. This method is particularly useful for the synthesis of esters with more complex or sterically hindered alcohols.
The progress and purity of the synthesized ester derivatives can be monitored and confirmed using various spectroscopic techniques. For example, in the infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a strong C=O stretching band at a characteristic wavenumber for esters (typically around 1735-1750 cm⁻¹) would indicate successful esterification. Furthermore, ¹H and ¹³C NMR spectroscopy would show characteristic shifts for the newly introduced alkoxy group protons and carbons, respectively.
Table 1: Synthesis of Ester Derivatives of Undecanoic acid, 11-(dimethylamino)-
| Ester Derivative | Alcohol | Catalyst/Reagent | Key Spectroscopic Data (Expected) |
|---|---|---|---|
| Methyl 11-(dimethylamino)undecanoate | Methanol | H₂SO₄ (catalytic) | ¹H NMR: Singlet around 3.6 ppm (O-CH₃) |
| Ethyl 11-(dimethylamino)undecanoate | Ethanol | H₂SO₄ (catalytic) | ¹H NMR: Triplet around 1.2 ppm and quartet around 4.1 ppm (O-CH₂CH₃) |
Synthesis of Amide Derivatives of Undecanoic acid, 11-(dimethylamino)-
The conversion of the carboxylic acid moiety of Undecanoic acid, 11-(dimethylamino)- into an amide is a versatile method for introducing a wide range of functionalities, depending on the nature of the amine used. The resulting amide bond is generally more stable than an ester linkage.
Similar to esterification, the formation of amides can be achieved through the activation of the carboxylic acid. A common laboratory method involves the use of coupling agents like DCC or EDC, often in combination with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents react with the carboxylic acid to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. This method is highly efficient and can be performed under mild conditions, making it suitable for a broad scope of amines.
For example, the reaction of Undecanoic acid, 11-(dimethylamino)- with a primary amine, such as aniline, in the presence of EDC and HOBt would yield N-phenyl-11-(dimethylamino)undecanamide. The reaction progress can be followed by chromatographic techniques, and the structure of the resulting amide can be confirmed by spectroscopic methods. In the IR spectrum, the characteristic C=O stretching frequency for amides appears at a lower wavenumber (around 1630-1680 cm⁻¹) compared to esters. The N-H stretch of secondary amides is also a key diagnostic peak. In ¹H NMR, the chemical shift of the amide N-H proton and the protons on the carbon atoms adjacent to the nitrogen and carbonyl groups provide valuable structural information.
Table 2: Synthesis of Amide Derivatives of Undecanoic acid, 11-(dimethylamino)-
| Amide Derivative | Amine | Coupling Reagent | Key Spectroscopic Data (Expected) |
|---|---|---|---|
| N-Methyl-11-(dimethylamino)undecanamide | Methylamine | EDC/HOBt | ¹H NMR: Doublet for the N-CH₃ group |
| N-Phenyl-11-(dimethylamino)undecanamide | Aniline | EDC/HOBt | ¹H NMR: Signals in the aromatic region and a broad singlet for the N-H proton |
Modifications at the Amine Nitrogen of Undecanoic acid, 11-(dimethylamino)-
The tertiary amine group in Undecanoic acid, 11-(dimethylamino)- offers a site for various chemical modifications, most notably quaternization and N-oxide formation. These transformations introduce a permanent positive charge or a highly polar group, respectively, which can significantly alter the molecule's properties, such as its solubility in water and its interaction with biological systems.
Quaternization: The reaction of the tertiary amine with an alkyl halide, such as methyl iodide or ethyl bromide, leads to the formation of a quaternary ammonium (B1175870) salt. This is a classic Sₙ2 reaction where the nitrogen atom acts as a nucleophile. The resulting quaternary ammonium salt is permanently cationic, regardless of the pH of the solution. For instance, reacting Undecanoic acid, 11-(dimethylamino)- with methyl iodide would yield 11-(trimethylammonio)undecanoate, an inner salt or zwitterion. The progress of the quaternization reaction can be monitored by the disappearance of the starting tertiary amine and the formation of the solid quaternary ammonium salt. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is crucial for characterization, showing a downfield shift of the signals corresponding to the methyl groups attached to the nitrogen due to the positive charge.
N-Oxide Formation: The oxidation of the tertiary amine group leads to the formation of an N-oxide. This can be achieved using various oxidizing agents, with hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) being common choices. The resulting N-oxide is a highly polar functional group with a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification can increase the water solubility of the parent compound and can also serve as a protecting group for the amine. The formation of the N-oxide can be confirmed by mass spectrometry, which will show an increase in the molecular weight corresponding to the addition of an oxygen atom.
Table 3: Modifications at the Amine Nitrogen of Undecanoic acid, 11-(dimethylamino)-
| Derivative | Reagent | Type of Modification | Key Spectroscopic Data (Expected) |
|---|---|---|---|
| 11-(Trimethylammonio)undecanoate | Methyl iodide | Quaternization | ¹H NMR: Singlet for the nine equivalent protons of the (CH₃)₃N⁺ group |
Introduction of Additional Functionalities to the Alkyl Chain of Undecanoic acid, 11-(dimethylamino)-
While the terminal functional groups of Undecanoic acid, 11-(dimethylamino)- are the most readily reactive sites, the long alkyl chain also provides a scaffold for the introduction of additional functionalities. These modifications typically require more specific and often multi-step synthetic strategies.
One approach involves the use of radical reactions to introduce functional groups at specific positions along the chain, although selectivity can be a challenge. More controlled methods might involve starting from a precursor of undecanoic acid that already contains a functional group on the alkyl chain, which is then carried through the synthesis to the final 11-(dimethylamino) derivative.
For example, starting with an unsaturated precursor like 10-undecenoic acid, various functionalities can be introduced at the double bond via reactions such as epoxidation, dihydroxylation, or hydrohalogenation. The resulting functionalized undecanoic acid can then be subjected to reductive amination to introduce the dimethylamino group at the terminal position.
Another strategy could involve the selective C-H activation of the alkyl chain, although this is a more advanced and less common approach for simple alkyl chains. Such methods would allow for the direct introduction of functional groups like halogens or hydroxyl groups at specific methylene (B1212753) units.
The characterization of these derivatives would heavily rely on spectroscopic methods. ¹H and ¹³C NMR would be essential to determine the position and nature of the newly introduced functional group. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns that could help in elucidating the structure.
Table 4: Potential Strategies for Alkyl Chain Functionalization
| Functionalization Strategy | Starting Material | Key Intermediate | Potential Final Product |
|---|---|---|---|
| Double bond manipulation | 10-Undecenoic acid | 10,11-Epoxyundecanoic acid | 10,11-Epoxy-11-(dimethylamino)undecanoic acid derivative |
Spectroscopic and Mechanistic Characterization of Novel Derivatives
The thorough characterization of any newly synthesized derivative of Undecanoic acid, 11-(dimethylamino)- is paramount to confirm its structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules. For the derivatives of Undecanoic acid, 11-(dimethylamino)-, ¹H NMR provides detailed information about the chemical environment of each proton, including the terminal dimethylamino group, the protons along the alkyl chain, and any newly introduced functional groups. ¹³C NMR provides information about the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and can provide valuable information about their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation patterns observed in the mass spectrum can help to identify the different parts of the molecule and how they are connected. For instance, in the mass spectrum of an ester derivative, a characteristic fragmentation would be the loss of the alkoxy group.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For the derivatives of Undecanoic acid, 11-(dimethylamino)-, the C=O stretching frequency in the IR spectrum can distinguish between the starting carboxylic acid, its ester derivatives, and its amide derivatives. The presence or absence of O-H and N-H stretching bands also provides crucial information.
Mechanistic Characterization: Understanding the reaction mechanisms involved in the synthesis of these derivatives is important for optimizing reaction conditions and for predicting the outcome of new reactions. Mechanistic studies can involve kinetic experiments to determine the rate of the reaction under different conditions, isotopic labeling studies to track the movement of atoms during the reaction, and computational modeling to simulate the reaction pathway. For example, in the esterification reaction, mechanistic studies can help to elucidate the role of the acid catalyst in activating the carboxylic acid group.
Table 5: Key Spectroscopic Features for Characterization
| Spectroscopic Technique | Information Provided |
|---|---|
| ¹H NMR | Chemical environment of protons, connectivity through coupling patterns. |
| ¹³C NMR | Carbon skeleton of the molecule, presence of different functional groups. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural information from fragmentation. |
Computational and Theoretical Studies of Undecanoic Acid, 11 Dimethylamino
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org For Undecanoic acid, 11-(dimethylamino)-, DFT calculations can elucidate its reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Global reactivity descriptors, such as chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), can be derived from these orbital energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity in polar reactions. mdpi.com For instance, the nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxylic acid group would be expected to be primary sites for electrophilic and nucleophilic interactions, respectively. DFT calculations can map the electron density and electrostatic potential to visualize these reactive sites.
Table 1: Illustrative DFT-Calculated Electronic Properties
(Note: The following data are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule like Undecanoic acid, 11-(dimethylamino)-. Actual values would require specific computation.)
| Parameter | Value (Hartree) | Value (eV) | Description |
| HOMO Energy | -0.250 | -6.80 | Indicates electron-donating ability |
| LUMO Energy | 0.050 | 1.36 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 0.300 | 8.16 | Relates to chemical stability |
| Chemical Potential (μ) | -0.100 | -2.72 | Escaping tendency of electrons |
| Electrophilicity (ω) | 0.017 | 0.46 | Global electrophilic nature |
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used for the conformational analysis of Undecanoic acid, 11-(dimethylamino)-. The long aliphatic chain of this molecule allows for a high degree of conformational freedom. Ab initio calculations can be used to determine the relative energies of different conformers (e.g., gauche and anti conformations around the C-C bonds) and to identify the most stable, lowest-energy geometry. This is crucial for understanding the molecule's shape and how it might interact with other molecules.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For Undecanoic acid, 11-(dimethylamino)-, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in a vacuum, in water, or at an interface. mdpi.com By simulating the motions of the atoms over time, MD can reveal the accessible conformations and the transitions between them. mdpi.com
Furthermore, MD simulations can be used to study intermolecular interactions. For example, simulations of multiple Undecanoic acid, 11-(dimethylamino)- molecules can reveal information about their self-assembly properties, such as the formation of micelles or bilayers, driven by the hydrophobic interactions of the alkyl chains and the hydrophilic interactions of the dimethylamino and carboxylic acid groups. The simulations can also elucidate the role of hydrogen bonding and other non-covalent interactions in the stability of these aggregates. dovepress.com
Docking and Molecular Modeling of Non-Clinical Biochemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Undecanoic acid, 11-(dimethylamino)-, docking studies could be employed to investigate its potential interactions with model enzymes or other biological macromolecules. For instance, given its structure as a fatty acid derivative, it could be docked into the binding site of a model lipase (B570770) or a fatty acid-binding protein.
These studies would involve generating a 3D model of Undecanoic acid, 11-(dimethylamino)- and computationally placing it into the active site of the target protein. A scoring function is then used to estimate the binding affinity and identify the most likely binding poses. This can provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 2: Example Docking Results for a Model Enzyme
(Note: This table presents hypothetical data to illustrate the output of a molecular docking study.)
| Binding Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -7.5 | SER120, LEU150, PHE210 |
| 2 | -7.2 | TRP88, ILE121, VAL155 |
| 3 | -6.9 | TYR90, ALA119, LEU212 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.
For Undecanoic acid, 11-(dimethylamino)-, quantum chemical calculations, particularly DFT, can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. frontiersin.org These predicted spectra can be compared with experimental data to aid in structure elucidation and assignment of signals. nih.gov Machine learning approaches are also increasingly being used to enhance the accuracy and speed of NMR predictions. frontiersin.org
Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. mit.edu This can help in assigning the characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-N stretch of the dimethylamino group, and the various C-H stretches and bends of the alkyl chain.
Table 3: Illustrative Predicted Spectroscopic Data
(Note: The data below are examples of what might be predicted for Undecanoic acid, 11-(dimethylamino)- and are for illustrative purposes only.)
| Spectroscopy Type | Predicted Parameter | Value | Functional Group |
| 13C NMR | Chemical Shift (δ) | ~175 ppm | Carboxylic Acid (C=O) |
| 13C NMR | Chemical Shift (δ) | ~45 ppm | Dimethylamino (-N(CH3)2) |
| 1H NMR | Chemical Shift (δ) | ~2.3 ppm | -CH2- adjacent to COOH |
| 1H NMR | Chemical Shift (δ) | ~2.2 ppm | -N(CH3)2 |
| IR | Vibrational Frequency | ~1710 cm-1 | C=O Stretch |
| IR | Vibrational Frequency | ~2920 cm-1 | C-H Stretch (Alkyl) |
Advanced Materials Science Applications of Undecanoic Acid, 11 Dimethylamino
Utilization as a Monomer in Polymer Synthesis
There is no readily available scientific literature detailing the use of Undecanoic acid, 11-(dimethylamino)- as a monomer in polymer synthesis. Research in the field of polyamides and polyesters often focuses on related structures, but not on this specific N,N-dimethylated derivative.
Synthesis of Polyamides and Polyesters from Undecanoic acid, 11-(dimethylamino)-
No published studies were found that describe the synthesis of polyamides or polyesters using Undecanoic acid, 11-(dimethylamino)- as a monomer. The presence of the tertiary amine group introduces chemical properties distinct from primary amines, which would necessitate unique polymerization strategies that have not been documented in the available literature.
Role in Surfactant and Emulsifier Systems
The potential role of Undecanoic acid, 11-(dimethylamino)- in surfactant and emulsifier systems has not been characterized in the available scientific literature. While its chemical structure, possessing a long hydrophobic alkyl chain and a potentially charged hydrophilic headgroup, suggests possible surfactant properties, no experimental data has been published to confirm or quantify these characteristics.
Micellar Formation and Critical Micelle Concentration Studies
There are no published studies on the micellar formation of Undecanoic acid, 11-(dimethylamino)-, nor are there any reported values for its critical micelle concentration (CMC). Such studies are fundamental to understanding the behavior of surfactants in solution, but they have not been conducted for this specific compound.
Interfacial Phenomena and Surface Tension Reduction
No data is available regarding the effects of Undecanoic acid, 11-(dimethylamino)- on interfacial phenomena or its efficacy in reducing surface tension. Investigations into these properties are crucial for evaluating a compound's potential as a surfactant or emulsifier, and this information is currently absent from the scientific record.
Self-Assembly Behavior and Supramolecular Architectures of Undecanoic acid, 11-(dimethylamino)-
The self-assembly behavior and the formation of supramolecular architectures are complex phenomena that have not been investigated for Undecanoic acid, 11-(dimethylamino)- according to publicly accessible research. While related long-chain amphiphiles are known to form a variety of self-assembled structures, the specific influence of the terminal dimethylamino group on the undecanoic acid backbone has not been a subject of published research.
Formation of Vesicles, Nanosheets, and Fibers
A thorough review of scientific literature did not yield specific studies detailing the formation of vesicles, nanosheets, or fibers from Undecanoic acid, 11-(dimethylamino)-. Amphiphilic molecules with similar architectures, comprising a fatty acid and an amino group, are known to self-assemble into a variety of nanostructures depending on factors such as concentration, pH, temperature, and ionic strength. However, the specific conditions under which Undecanoic acid, 11-(dimethylamino)- might form such structures have not been experimentally determined or reported.
Investigation of Driving Forces for Self-Assembly (e.g., Hydrogen Bonding, Electrostatic Interactions)
There is no direct research available that investigates the specific driving forces behind the self-assembly of Undecanoic acid, 11-(dimethylamino)-. For similar amphiphilic molecules, the primary driving forces for self-assembly are understood to be a combination of:
Hydrophobic Interactions: The tendency of the hydrophobic undecanoic acid tails to minimize contact with water, leading to aggregation.
Hydrogen Bonding: Potential interactions between the carboxylic acid groups and with the surrounding aqueous environment.
Electrostatic Interactions: The protonation state of the tertiary dimethylamino group is pH-dependent. At low pH, the amine group will be protonated, leading to a positive charge and electrostatic repulsion between the headgroups. Conversely, at higher pH, the amine will be deprotonated and neutral. The carboxylic acid group will also exhibit pH-dependent charge. These electrostatic interactions play a crucial role in determining the packing of the molecules and the resulting morphology of the self-assembled structures.
A systematic study would be required to elucidate the specific interplay of these forces for Undecanoic acid, 11-(dimethylamino)-.
Integration into Functional Soft Materials (e.g., Hydrogels, Liquid Crystals)
No published research was found that specifically details the integration of Undecanoic acid, 11-(dimethylamino)- into functional soft materials such as hydrogels or liquid crystals. The pH-responsive nature of the dimethylamino group could theoretically be exploited to create stimuli-responsive hydrogels, where changes in pH could trigger swelling or collapse of the gel network. Similarly, its amphiphilic character might allow it to act as a surfactant or a component in lyotropic liquid crystalline phases. However, without experimental data, these potential applications remain speculative for this particular compound.
Catalysis and Reaction Modulator Roles of Undecanoic Acid, 11 Dimethylamino
Undecanoic acid, 11-(dimethylamino)- as an Organocatalyst
There is no available research to suggest that Undecanoic acid, 11-(dimethylamino)- has been investigated or utilized as an organocatalyst.
Use as a Ligand in Metal-Catalyzed Reactions
No published studies or patents indicate the use of Undecanoic acid, 11-(dimethylamino)- as a ligand in any metal-catalyzed reactions.
Influence on Reaction Selectivity and Efficiency
Without any studies on its catalytic activity, there is no data on the influence of Undecanoic acid, 11-(dimethylamino)- on reaction selectivity or efficiency.
Non Clinical Biochemical Interactions and Biophysical Studies of Undecanoic Acid, 11 Dimethylamino
Interaction with Model Biological Membranes (e.g., Liposomes, Bilayers)
There are no available studies specifically investigating the interaction of Undecanoic acid, 11-(dimethylamino)- with model biological membranes such as liposomes or lipid bilayers. Research on how this particular compound affects membrane fluidity, permeability, or phase behavior has not been published.
For context, the parent molecule, Undecanoic acid , and other long-chain fatty acids are known to interact with and integrate into lipid bilayers, which can alter membrane properties. For instance, the incorporation of fatty acids can induce changes in membrane fluidity and permeability. Very-long-chain fatty acids have been shown to cause significant perturbations in the acyl chains of phospholipids. jci.orgresearchgate.netnih.gov The presence of a terminal dimethylamino group on the undecanoic acid backbone would be expected to significantly alter its properties, introducing a cationic charge at physiological pH, which would likely lead to strong electrostatic interactions with negatively charged phospholipid headgroups, a common feature of bacterial membranes. researchgate.net However, without experimental data, the precise nature and consequences of these interactions for Undecanoic acid, 11-(dimethylamino)- remain speculative.
In Vitro Studies of Enzyme Inhibition in Model Systems (e.g., specific enzymes relevant to general metabolic pathways)
No in vitro studies detailing the inhibitory effects of Undecanoic acid, 11-(dimethylamino)- on any specific enzymes have been found in the scientific literature.
As a point of reference, the parent compound, Undecanoic acid , has been shown to inhibit certain microbial enzymes. For example, it can inhibit the production of exocellular keratinase and lipase (B570770) in Trichophyton rubrum. Another related compound, Undecenoic acid , is suggested to interfere with fungal metabolic processes by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. patsnap.com The hydroxamic acid derivative of undecanoic acid has also been synthesized and shown to have antimicrobial properties through iron chelation, which interferes with microbial growth. nih.gov It is plausible that Undecanoic acid, 11-(dimethylamino)- could interact with enzymes, particularly those with binding sites that accommodate fatty acids, but no such research has been published.
Protein-Ligand Binding Studies in Model Systems (e.g., non-specific binding, aggregation)
There is no published research on the protein-ligand binding characteristics of Undecanoic acid, 11-(dimethylamino)- . Studies on its potential for non-specific binding to proteins or its ability to induce protein aggregation are absent from the literature.
A structurally related fluorescent probe, 11-(dansylamino)undecanoic acid , has been used to study the binding of fatty acids to fatty acid-binding proteins (FABPs). nih.gov This suggests that the undecanoic acid chain is of appropriate length to fit within the binding pockets of such proteins. The terminal dimethylamino group of Undecanoic acid, 11-(dimethylamino)- would likely influence its binding affinity and specificity for proteins compared to its parent fatty acid, but this has not been experimentally verified.
Investigation of Antimicrobial Activity against Model Organisms (e.g., bacterial strains in vitro)
Specific studies on the antimicrobial activity of Undecanoic acid, 11-(dimethylamino)- against any model organisms are not available in the current body of scientific literature.
For comparative purposes, Undecanoic acid itself is known to possess antimicrobial properties. It can inhibit the formation of persister cells and biofilms of Escherichia coli. nih.gov Monoacylglycerols prepared from Undecanoic acid have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. researchgate.net Furthermore, novel betaines synthesized from 11-bromoundecanoic acid have shown good to moderate antibacterial and antifungal activity. researchgate.net Given these findings on closely related molecules, it is conceivable that Undecanoic acid, 11-(dimethylamino)- might exhibit antimicrobial properties, potentially enhanced by the cationic dimethylamino group, but this remains to be investigated.
Below is an interactive data table summarizing the lack of available data for the specified compound across the requested areas of study.
| Section | Subsection | Specific Findings for Undecanoic acid, 11-(dimethylamino)- |
| 9.1 | Interaction with Model Biological Membranes | No data available |
| 9.2 | In Vitro Studies of Enzyme Inhibition | No data available |
| 9.3 | Protein-Ligand Binding Studies | No data available |
| 9.4 | Investigation of Antimicrobial Activity | No data available |
Environmental Fate and Degradation Studies of Undecanoic Acid, 11 Dimethylamino
Biodegradation Pathways in Model Environmental Systems
The biodegradation of Undecanoic acid, 11-(dimethylamino)- is anticipated to proceed through pathways common for long-chain fatty acids and aliphatic amines. The long alkyl chain provides a substrate for microbial metabolism, likely initiating through beta-oxidation. In this process, the fatty acid chain is sequentially shortened, releasing two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.
The tertiary amine group, however, presents a greater resistance to microbial degradation compared to primary or secondary amines. The biodegradation of the dimethylamino moiety is expected to be a slower process. Potential pathways include:
N-dealkylation: Microorganisms may enzymatically remove the methyl groups from the nitrogen atom. This process would convert the tertiary amine to a secondary amine (11-(methylamino)undecanoic acid) and then to a primary amine (11-aminoundecanoic acid), with the subsequent release of formaldehyde (B43269) or formate (B1220265). Primary amines are generally more amenable to further biodegradation.
N-oxidation: Another possibility is the enzymatic oxidation of the nitrogen atom to form an N-oxide. This transformation can increase the water solubility of the compound and potentially facilitate further breakdown.
Hydrolytic Stability under Various Environmental Conditions
Undecanoic acid, 11-(dimethylamino)- contains functional groups that are generally stable to hydrolysis under typical environmental pH (4-9) and temperature conditions.
Amine Group: The carbon-nitrogen bond of the tertiary amine is not susceptible to hydrolysis.
Carboxylic Acid Group: The carboxylic acid group is also hydrolytically stable.
Alkyl Chain: The carbon-carbon single bonds of the undecyl chain are resistant to hydrolysis.
Therefore, hydrolysis is not considered a significant degradation pathway for Undecanoic acid, 11-(dimethylamino)- in the environment.
Sorption and Mobility in Environmental Matrices
The sorption and mobility of Undecanoic acid, 11-(dimethylamino)- in the environment will be governed by its amphiphilic nature, possessing both a hydrophobic alkyl tail and a hydrophilic, ionizable head group. Its behavior will be highly dependent on the pH of the surrounding medium and the characteristics of the environmental matrix (e.g., soil, sediment).
The carboxylic acid group has a pKa value, and the tertiary amine group has a pKb value. At environmental pH values:
Below the pKa of the carboxylic acid and above the pKb of the amine (acidic conditions): The molecule will exist predominantly as a cation, with a protonated amine group and a neutral carboxylic acid group. In this form, it is expected to have a higher affinity for negatively charged surfaces, such as clay minerals and organic matter in soil and sediment, through electrostatic interactions. This would lead to increased sorption and reduced mobility.
Between the pKa and pKb (neutral to slightly alkaline conditions): The molecule will likely exist as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium (B1175870) group. This could lead to complex sorption behavior, with potential for both electrostatic attraction and repulsion depending on the surface charge of the sorbent.
Above the pKa and pKb (alkaline conditions): The molecule will exist predominantly as an anion, with a deprotonated carboxylate group and a neutral amine group. In this form, it would be more mobile in soils and sediments with a net negative charge due to electrostatic repulsion.
The long, hydrophobic undecyl chain will also contribute to its sorption to organic matter in soil and sediment through hydrophobic interactions. The partitioning of the compound between the water phase and organic carbon in the solid phase can be estimated using the organic carbon-water (B12546825) partitioning coefficient (Koc). Due to the long alkyl chain, a significant Koc value is expected, suggesting a tendency to associate with the solid phase.
Predicted Environmental Fate Parameters
| Parameter | Predicted Outcome | Rationale |
| Biodegradation | The aliphatic chain is likely readily biodegradable via β-oxidation. The tertiary amine group is expected to be more persistent, degrading slowly via N-dealkylation or N-oxidation. | Based on the known metabolic pathways for fatty acids and aliphatic amines. |
| Photodegradation | Direct photolysis is unlikely. Indirect photodegradation via reaction with hydroxyl radicals may occur, leading to oxidation and fragmentation. | The molecule lacks chromophores for direct absorption of sunlight. Indirect pathways are common for aliphatic compounds in the presence of photosensitizers. |
| Hydrolysis | Not a significant degradation pathway. | The functional groups (tertiary amine, carboxylic acid, alkyl chain) are hydrolytically stable under typical environmental conditions. |
| Sorption & Mobility | Sorption to soil and sediment is expected to be significant, influenced by pH and organic matter content. Mobility is predicted to be low to moderate. | The amphiphilic nature, with an ionizable head group and a long hydrophobic tail, will drive partitioning to solid phases. |
Future Directions and Emerging Research Avenues for Undecanoic Acid, 11 Dimethylamino
Integration with Advanced Manufacturing Technologies
The primary amino acid precursor, 11-aminoundecanoic acid, is a cornerstone monomer for the production of the high-performance bio-based polymer, Polyamide 11 (PA11), also known as Nylon 11. researchgate.netgoogle.compolymeradd.co.thwikipedia.org This polymer is derived from castor oil, a renewable resource, making it an environmentally favorable alternative to petroleum-based polyamides. researchgate.netpolymerinnovationblog.comendeavor3d.comresearchgate.net PA11 is renowned for its excellent mechanical strength, thermal stability, and chemical resistance, which makes it suitable for demanding applications in the automotive, electronics, and industrial sectors. researchgate.netpolymeradd.co.th
A significant emerging application for PA11 is in additive manufacturing, particularly Selective Laser Sintering (SLS). researchgate.netarkema.com PA11 powders are used to 3D print durable, lightweight, and tough end-use parts for consumer, industrial, and aerospace markets. endeavor3d.comspecialchem.com The future integration of Undecanoic acid, 11-(dimethylamino)- into this field presents a compelling research direction.
Future research could focus on:
Novel Polymer Synthesis: Utilizing Undecanoic acid, 11-(dimethylamino)- as a monomer or co-monomer in polymerization reactions. The presence of the dimethylamino group, as opposed to a primary amine, would prevent direct amide linkage formation in the same manner as PA11. However, it could be used to create novel polymers such as polyesters (via the carboxyl group) with pendant tertiary amine groups. These groups could introduce unique properties to the polymer, including:
pH-Responsiveness: The tertiary amine group can be protonated in acidic conditions, altering the polymer's solubility and conformation.
Catalytic Activity: Tertiary amines can act as catalysts in certain chemical reactions, allowing for the creation of "smart" polymers with built-in catalytic sites.
Modified Interfacial Properties: The dimethylamino group would alter the surface energy and adhesion properties of the resulting polymer, potentially improving its performance in composites or coatings.
Advanced Manufacturing of Functional Polymers: Developing processes to incorporate these new polymers into advanced manufacturing techniques like SLS, fused deposition modeling (FDM), or injection molding. researchgate.netpatsnap.com Research would be needed to optimize processing parameters for these novel materials, potentially leading to 3D printed objects with tailored chemical functionalities.
| Technology | Potential Application of Undecanoic acid, 11-(dimethylamino)- based Polymers | Key Research Focus |
| Selective Laser Sintering (SLS) | Production of parts with active surface chemistry or pH-responsive characteristics. | Synthesis of sinterable powders; optimization of laser parameters. |
| Fused Deposition Modeling (FDM) | Development of functional filaments for 3D printing smart devices or sensors. | Polymer extrusion and filament production; rheological property tuning. |
| Injection Molding | Manufacturing of components with enhanced chemical resistance or catalytic surfaces. | Thermal stability and melt flow characterization of new polymers. patsnap.com |
Exploration of Novel Hybrid Materials Incorporating Undecanoic acid, 11-(dimethylamino)-
Hybrid materials, which combine two or more distinct components to achieve synergistic properties, are a major focus of materials science. The bifunctional nature of Undecanoic acid, 11-(dimethylamino)- makes it an ideal candidate for creating advanced hybrid materials.
Emerging research avenues include:
Polymer Matrix Composites: As discussed, polymers derived from Undecanoic acid, 11-(dimethylamino)- could serve as a matrix for composite materials. The tertiary amine functionality could be leveraged to improve the dispersion of and adhesion to specific fillers, such as acidic carbon black, silica, or clay nanoparticles. Recent studies have shown success in creating bio-based PA11 composites reinforced with flax and basalt hybrid fabrics for transportation components, indicating a strong precedent for this line of research. mdpi.com The unique polarity of the dimethylamino group could offer advantages over the primary amine of 11-aminoundecanoic acid in interacting with certain filler surfaces.
Surface Modification: The molecule can be used to functionalize surfaces, creating self-assembled monolayers (SAMs). researchgate.net The carboxylic acid group can anchor the molecule to metal oxide or other hydroxylated surfaces, while the terminal dimethylamino group would be exposed, altering the surface properties (e.g., wettability, charge, and reactivity). Such modified surfaces could be used in microelectronics, sensors, or as anti-corrosion coatings.
Nanoparticle Functionalization: Long-chain carboxylic acids are commonly used as stabilizing agents for nanoparticles. beilstein-journals.org Undecanoic acid, 11-(dimethylamino)- could act as a capping agent for metal or metal oxide nanoparticles, providing steric stability in nonpolar solvents via its alkyl chain. The terminal dimethylamino group would then be available for further reactions, allowing the nanoparticles to be integrated into polymer matrices or linked to biological molecules.
Development of Advanced Analytical Probes Based on Undecanoic acid, 11-(dimethylamino)-
Small-molecule fluorescent probes are essential tools for sensing and imaging in biology and environmental science. nih.gov The structure of Undecanoic acid, 11-(dimethylamino)- provides a versatile scaffold for the design of new analytical probes.
Future research directions could involve:
"Turn-On" Fluorescent Sensors: The tertiary amine of the dimethylamino group can act as a quencher for certain fluorophores through a photoinduced electron transfer (PeT) mechanism. A probe could be designed by attaching a fluorophore to the carboxylic acid end of the molecule. In its native state, the fluorescence would be "off" due to quenching by the nearby dimethylamino group. Upon binding of a specific analyte (e.g., a metal ion or a proton) to the dimethylamino group, the PeT process would be disrupted, leading to a "turn-on" fluorescent signal. researchgate.net This principle is widely used in designing selective probes for ions like Cu²⁺. frontiersin.orgmdpi.com
Probes for Hydrophobic Environments: The long alkyl chain provides a hydrophobic tail that can intercalate into lipid membranes or bind to hydrophobic pockets in proteins. By functionalizing the molecule with an environmentally sensitive fluorophore, probes could be developed to report on changes in local polarity or viscosity within these biological microenvironments.
Customizable Probe Architectures: The carboxylic acid group serves as a convenient handle for chemical modification, allowing for the attachment of various signaling units (fluorophores, chromophores) or recognition elements (ligands, receptors) to create a diverse library of probes for different analytical targets.
| Probe Type | Design Principle | Potential Target |
| Metal Ion Sensor | Analyte binding to the dimethylamino group disrupts fluorescence quenching. | Cu²⁺, Fe³⁺, or other transition metals. |
| pH Sensor | Protonation of the dimethylamino group alters the electronic properties of an attached fluorophore. | Monitoring pH changes in cellular compartments. |
| Membrane Probe | Hydrophobic chain anchors the probe in a lipid bilayer, with a reporter group signaling on local environment. | Changes in membrane fluidity or polarity. |
Interdisciplinary Research with Undecanoic acid, 11-(dimethylamino)- as a Key Scaffold
The true potential of Undecanoic acid, 11-(dimethylamino)- lies in its application as a versatile building block for interdisciplinary research, bridging materials science, chemistry, and biology. Its precursor, 11-aminoundecanoic acid, has already been shown to be a versatile unit for generating low molecular weight gelators for both water and organic solvents, highlighting the scaffolding potential of the C11 backbone. rsc.orgnih.govresearchgate.net
Emerging interdisciplinary avenues include:
Biomaterials and Drug Delivery: The tertiary amine can be quaternized to introduce a permanent positive charge, creating a cationic amphiphile. Such molecules are known to interact with negatively charged cell membranes and nucleic acids. This opens possibilities for using derivatives of Undecanoic acid, 11-(dimethylamino)- as components of lipid nanoparticles for gene delivery or as antimicrobial agents that disrupt bacterial cell membranes. acs.org
"Smart" Surfaces and Gels: Building on the gelation properties of 11-aminoundecanoic acid derivatives, the dimethylamino version could be used to create stimuli-responsive gels. rsc.orgresearchgate.net For instance, a gel network held together by non-covalent interactions could be designed to dissolve or swell in response to a change in pH, which would protonate the tertiary amine groups and alter intermolecular forces.
Scaffolds for Tissue Engineering: Functionalized scaffolds are critical for guiding tissue regeneration. nih.gov Polymers or surfaces modified with Undecanoic acid, 11-(dimethylamino)- could provide specific chemical cues for cell attachment and proliferation. The tertiary amine group could be used to immobilize growth factors or other bioactive molecules, creating a more dynamic and functional environment for tissue growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
